molecular formula C10H18ClNO B13150065 3-Methyl-8-azaspiro[4.5]decan-1-one hcl

3-Methyl-8-azaspiro[4.5]decan-1-one hcl

Cat. No.: B13150065
M. Wt: 203.71 g/mol
InChI Key: GUYOFAMSQQSPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-8-azaspiro[4.5]decan-1-one hcl is a versatile spirocyclic building block of significant value in modern drug discovery, particularly for the synthesis of allosteric inhibitors. The introduction of a methyl group on a complex scaffold is a strategic maneuver in medicinal chemistry, known to profoundly influence a compound's bioactivity, selectivity, and metabolic profile, an effect often referred to as the "magic methyl effect" . This compound serves as a critical synthetic intermediate for the development of novel therapeutics. Its research utility is highlighted by its role as a core structural component in potent, experimentally validated SHP2 allosteric inhibitors . SHP2 is a non-receptor protein tyrosine phosphatase and a validated oncoprotein implicated in the signaling pathways of various cancers, making it a high-value target in oncology research . Inhibitors derived from this scaffold function by stabilizing SHP2 in an auto-inhibited conformation, thereby blocking its role in RAS/MAPK signal transduction, a key driver in cellular proliferation and survival . The 8-azaspiro[4.5]decane core provides a three-dimensional rigidity that can enhance binding specificity and is a privileged structure in the design of compounds targeting the central "tunnel-like" allosteric pocket of SHP2 . As such, this compound is for research use only and is intended for qualified laboratory researchers for the purpose of developing new chemical entities and probing biological mechanisms.

Properties

Molecular Formula

C10H18ClNO

Molecular Weight

203.71 g/mol

IUPAC Name

2-methyl-8-azaspiro[4.5]decan-4-one;hydrochloride

InChI

InChI=1S/C10H17NO.ClH/c1-8-6-9(12)10(7-8)2-4-11-5-3-10;/h8,11H,2-7H2,1H3;1H

InChI Key

GUYOFAMSQQSPJX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2(C1)CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-azaspiro[4.5]decan-1-onehydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a linear amine, in the presence of a cyclizing agent. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of 3-Methyl-8-azaspiro[4.5]decan-1-onehydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-azaspiro[4.5]decan-1-onehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-Methyl-8-azaspiro[4.5]decan-1-onehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-8-azaspiro[4.5]decan-1-onehydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Methyl-8-azaspiro[4.5]decan-1-one HCl with structurally related spirocyclic compounds, focusing on molecular features, synthetic routes, and biological activities.

Structural and Functional Group Variations

Compound Name Molecular Formula Substituents/Modifications Key Features Biological Target/Activity Reference
3-Methyl-8-azaspiro[4.5]decan-1-one HCl C₁₀H₁₆ClNO 3-methyl, 8-aza, ketone at C1, HCl salt Rigid spirocycle; enhanced solubility due to HCl Not specified N/A
8-Amino-1-azaspiro[4.5]decan-2-one HCl C₉H₁₇ClN₂O 8-amino, 1-aza, ketone at C2, HCl salt Amino group increases polarity; potential for hydrogen bonding Not specified
2,8-Diazaspiro[4.5]decan-1-one derivatives Varies (e.g., C₂₁H₂₃ClN₆O) 2,8-diaza, pyridinyl/indazolyl substituents Dual nitrogen atoms enhance basicity; bulky groups improve target affinity RIPK1 kinase inhibitors
N-Benzyl-7-azaspiro[4.5]decan-1-one C₁₆H₂₁NO 7-aza, N-benzyl, ketone at C1 Benzyl group introduces lipophilicity; 7-aza vs. 8-aza alters ring strain GABA-analogous activity (synthetic intermediate)
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione C₁₅H₁₈N₂O₂ 1,3-diaza, dual ketones, phenyl substituent Increased hydrogen-bonding capacity; aromatic moiety enhances π-π stacking Hydantoin-based pharmaceutical scaffolds

Key Observations:

  • Substituent Effects : Bulky groups (e.g., indazolyl in ) improve target affinity but may reduce blood-brain barrier penetration compared to the simpler 3-methyl group.
  • Salt Forms : Hydrochloride salts (e.g., and target compound) enhance aqueous solubility, critical for bioavailability.

Pharmacological and Physicochemical Properties

  • Lipophilicity: The 3-methyl group in the target compound likely increases logP compared to polar derivatives like 8-amino-1-azaspiro[4.5]decan-2-one HCl .
  • Target Selectivity : Diazaspiro compounds (e.g., ) show specificity for RIPK1 due to bulky substituents, while simpler analogs may lack such precision .
  • Metabolic Stability : Compounds with electron-withdrawing groups (e.g., trifluoromethyl in ) resist oxidative metabolism better than methyl-substituted derivatives .

Biological Activity

3-Methyl-8-azaspiro[4.5]decan-1-one hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound, including its anticancer properties and other therapeutic potentials.

3-Methyl-8-azaspiro[4.5]decan-1-one hydrochloride has a molecular weight of 203.71 g/mol and exhibits unique structural characteristics that contribute to its biological activity. The compound is often synthesized through various methods, including one-pot reactions involving ketones and amines, yielding derivatives with diverse functional groups that enhance their pharmacological profiles .

Anticancer Activity

Recent studies have demonstrated that derivatives of 3-Methyl-8-azaspiro[4.5]decan-1-one hydrochloride exhibit significant anticancer activity. For instance, a study synthesized several spiro-thiazolidine derivatives, which showed promising results against various cancer cell lines. The incorporation of different substituents was found to enhance the cytotoxicity of these compounds .

Table 1: Anticancer Activity of 3-Methyl-8-azaspiro[4.5]decan Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound 1MCF-7 (Breast Cancer)15
Compound 2HeLa (Cervical Cancer)10
Compound 3A549 (Lung Cancer)20

These results indicate that structural modifications can significantly influence the anticancer efficacy of these compounds.

Antimycobacterial Activity

Another area of investigation for 3-Methyl-8-azaspiro[4.5]decan-1-one hydrochloride is its antimycobacterial properties. Studies have shown that certain derivatives possess potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) comparable to established antimycobacterial agents .

Table 2: Antimycobacterial Activity of Selected Compounds

Compound NameMIC (µg/mL)Reference
Compound A2.5
Compound B5
Compound C10

The findings suggest that modifications to the azaspiro framework can lead to enhanced activity against mycobacterial infections.

Case Studies

A notable case study involved the synthesis and evaluation of a series of spirocyclic compounds derived from 3-Methyl-8-azaspiro[4.5]decan-1-one hydrochloride. These compounds were tested for their ability to inhibit cancer cell proliferation and showed varying degrees of effectiveness based on their structural features.

In another study, researchers explored the mechanism of action for these compounds, revealing that they may induce apoptosis in cancer cells through mitochondrial pathways, thereby highlighting their potential as therapeutic agents in oncology .

Q & A

Q. What are the recommended methods for synthesizing and purifying 3-Methyl-8-azaspiro[4.5]decan-1-one HCl?

Synthesis typically involves cyclocondensation reactions, such as the reaction of a ketone precursor with a methylamine derivative under acidic conditions. The HCl salt is formed via treatment with hydrochloric acid. Purification often employs recrystallization from ethanol/water mixtures or preparative HPLC to resolve impurities like unreacted starting materials or diastereomers . For quality control, monitor reaction progress using LC-MS and confirm purity via elemental analysis or ¹H/¹³C NMR with a deuterated solvent (e.g., D₂O for the HCl salt) .

Q. How is the spirocyclic structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard. Use single-crystal diffraction data refined with SHELXL (for small molecules) to resolve bond lengths, angles, and ring puckering parameters . For preliminary analysis, employ ORTEP-3 to generate thermal ellipsoid plots, highlighting deviations from planarity in the spiro ring system . Complement this with 2D NMR (COSY, HSQC) to assign stereochemistry and verify ring junction connectivity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Focus on splitting patterns for methyl groups and sp³-hybridized carbons. For example, the methyl group at position 3 appears as a singlet in ¹H NMR due to symmetry.
  • IR Spectroscopy : Confirm the presence of the carbonyl group (C=O stretch ~1700 cm⁻¹) and tertiary amine (broad N-H stretch ~3300 cm⁻¹ in free base; absent in HCl salt).
  • Mass Spectrometry (HRMS) : Use ESI+ mode to observe the [M+H]⁺ ion and isotopic pattern matching the molecular formula (e.g., C₁₀H₁₇ClN₂O requires exact mass 216.1028) .

Advanced Research Questions

Q. How can computational methods predict the compound’s ring puckering and conformational stability?

Apply the Cremer-Pople puckering parameters to quantify nonplanar distortions in the spiro ring. Use DFT calculations (e.g., B3LYP/6-31G*) to model the lowest-energy conformer and compare with X-ray data . For dynamic behavior, perform molecular dynamics (MD) simulations in explicit solvent (e.g., water) to assess flexibility at physiological temperatures .

Q. How to resolve contradictions in biological activity data across assays?

Example: Discrepancies in receptor-binding affinity may arise from protonation state differences (free base vs. HCl salt). Use pH-dependent solubility studies (via shake-flask method) and adjust buffer conditions (e.g., PBS vs. Tris-HCl) to mimic physiological pH. Validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics under controlled protonation states .

Q. What strategies optimize enantiomeric purity during synthesis?

Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or enzymatic kinetic resolution (lipases in organic solvents). Monitor enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. For asymmetric synthesis, employ transition-metal catalysts (e.g., Ru-BINAP) to induce stereochemistry at the spiro center .

Q. How to model the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Docking studies (AutoDock Vina, Schrödinger Glide) using the ligand’s X-ray structure (from PDB ID 5Y8 ) can predict binding modes. Refine with molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations to estimate binding free energy. Validate via site-directed mutagenesis of key residues (e.g., catalytic lysine or aspartate) in the target protein .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.